DBCO-N-bis(PEG4-NHS ester)

Descripción

BenchChem offers high-quality DBCO-N-bis(PEG4-NHS ester) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DBCO-N-bis(PEG4-NHS ester) including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C49H62N4O18 |

|---|---|

Peso molecular |

995.0 g/mol |

Nombre IUPAC |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

InChI |

InChI=1S/C49H62N4O18/c54-42(11-12-43(55)51-37-40-7-2-1-5-38(40)9-10-39-6-3-4-8-41(39)51)50(19-23-64-27-31-68-35-33-66-29-25-62-21-17-48(60)70-52-44(56)13-14-45(52)57)20-24-65-28-32-69-36-34-67-30-26-63-22-18-49(61)71-53-46(58)15-16-47(53)59/h1-8H,11-37H2 |

Clave InChI |

LTXDZCUWVWVRMS-UHFFFAOYSA-N |

SMILES canónico |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCN(CCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O)C(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53 |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to DBCO-N-bis(PEG4-NHS ester): A Heterobifunctional Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of DBCO-N-bis(PEG4-NHS ester), a heterobifunctional crosslinker integral to the fields of bioconjugation, targeted drug delivery, and proteomics. We will delve into its chemical properties, applications, and detailed experimental protocols, presenting quantitative data in accessible formats and illustrating key processes with diagrams.

Core Concepts: Structure and Functionality

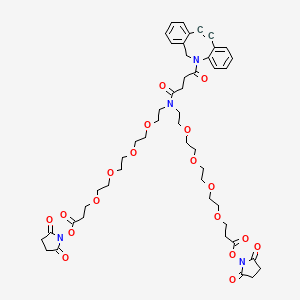

DBCO-N-bis(PEG4-NHS ester) is a versatile molecule that facilitates the connection of two different molecular entities. Its structure is characterized by three key components:

-

Dibenzocyclooctyne (DBCO) Group: This strained alkyne is the reactive handle for copper-free click chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction. This allows for highly specific and efficient conjugation to azide-modified molecules in aqueous, biological environments without the need for a cytotoxic copper catalyst.

-

bis(PEG4) Spacer: Two polyethylene (B3416737) glycol (PEG) chains, each with four repeating units, form a hydrophilic spacer. This PEG linker enhances the solubility of the entire conjugate, reduces aggregation, and minimizes steric hindrance between the conjugated molecules, thereby preserving their biological activity.

-

N-Hydroxysuccinimide (NHS) Esters: The molecule possesses two NHS ester functional groups. These are highly reactive towards primary amines (such as the side chain of lysine (B10760008) residues in proteins) under physiological or slightly basic conditions, forming stable amide bonds.

This unique combination of a bioorthogonal DBCO group and amine-reactive NHS esters allows for a two-step conjugation strategy. First, the NHS esters are used to attach the linker to a protein or other amine-containing molecule. Subsequently, the DBCO group is available for a highly specific "click" reaction with an azide-functionalized molecule of interest.

Quantitative Data

The following tables summarize the key physicochemical properties of DBCO-N-bis(PEG4-NHS ester) and a related DBCO-containing linker.

Table 1: Physicochemical Properties of DBCO-N-bis(PEG4-NHS ester)

| Property | Value | Reference |

| Molecular Formula | C49H62N4O18 | [1][2] |

| Molecular Weight | 995.05 g/mol | [1][2] |

| Purity | > 90% | [1][2] |

| Solubility | Soluble in DMSO, DMF, DCM | |

| Storage Conditions | Store at -20°C, protect from moisture |

Table 2: Stability of a DBCO-PEG4 Linker in Aqueous Solution

| pH | Temperature (°C) | Time (hours) | Remaining Integrity (%) |

| 5.0 | 25 | 24 | 85-90 |

| 7.4 | 4 | 48 | >95 |

| 7.4 | 25 | 24 | 90-95 |

| 7.4 | 37 | 24 | 80-85 |

| 8.5 | 25 | 24 | 90-95 |

Note: Data presented is for a similar DBCO-NHCO-PEG4-acid linker and serves as a proxy for the stability of the DBCO core of DBCO-N-bis(PEG4-NHS ester) in aqueous buffers.

Key Applications and Experimental Protocols

The unique properties of DBCO-N-bis(PEG4-NHS ester) make it a valuable tool in several advanced research and development areas.

Antibody-Drug Conjugate (ADC) Development

ADCs are a class of targeted therapeutics that utilize a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells. DBCO-N-bis(PEG4-NHS ester) can be used to link the antibody to the drug.

Step 1: Antibody Functionalization with DBCO-N-bis(PEG4-NHS ester)

-

Antibody Preparation: Prepare the monoclonal antibody in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL. If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an appropriate buffer.

-

Reagent Preparation: Immediately before use, dissolve DBCO-N-bis(PEG4-NHS ester) in anhydrous DMSO to a stock concentration of 10 mM.

-

Conjugation: Add a 5- to 20-fold molar excess of the DBCO-N-bis(PEG4-NHS ester) solution to the antibody solution. The final concentration of DMSO in the reaction should be below 10%.

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

-

Purification: Remove excess, unreacted DBCO-N-bis(PEG4-NHS ester) using a desalting column (e.g., Zeba™ Spin Desaltin Columns) equilibrated with PBS (pH 7.4).

-

Characterization: Determine the concentration of the purified DBCO-labeled antibody and the degree of labeling (DOL) using UV-Vis spectroscopy.

Step 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

-

Reaction Setup: Combine the purified DBCO-labeled antibody with an azide-functionalized cytotoxic payload. A 1.5- to 10-fold molar excess of the azide-payload is recommended.

-

Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C.

-

Purification: Purify the final ADC using methods such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated payload and antibody.

-

Analysis: Characterize the final ADC for drug-to-antibody ratio (DAR), purity, and biological activity.

Proteolysis-Targeting Chimera (PROTAC) Development

PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. DBCO-N-bis(PEG4-NHS ester) can serve as a linker to connect the target-binding ligand and the E3 ligase ligand.

This protocol describes the synthesis of a PROTAC where the E3 ligase ligand has a primary amine for reaction with the NHS ester, and the target-binding ligand is azide-functionalized.

-

Ligand-Linker Conjugation:

-

Dissolve the amine-containing E3 ligase ligand (1.0 equivalent) and DBCO-N-bis(PEG4-NHS ester) (1.1 equivalents) in anhydrous DMF.

-

Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 equivalents).

-

Stir the reaction at room temperature for 2-4 hours.

-

Monitor the reaction by LC-MS.

-

Purify the DBCO-linker-E3 ligase ligand conjugate by preparative HPLC.

-

-

SPAAC Reaction:

-

Dissolve the purified DBCO-linker-E3 ligase ligand conjugate (1.0 equivalent) and the azide-functionalized target-binding ligand (1.1 equivalents) in anhydrous DMSO.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction by LC-MS.

-

Purify the final PROTAC by preparative reverse-phase HPLC.

-

-

Biological Evaluation:

-

Assess the ability of the synthesized PROTAC to induce the degradation of the target protein in a relevant cell line using techniques such as Western blotting or in-cell ELISA.

-

Application in Signaling Pathway Research: Targeting BRD4 for Degradation

A practical application of a PROTAC synthesized with a DBCO-PEG linker is the targeted degradation of the BRD4 protein. BRD4 is a member of the BET (bromodomain and extra-terminal domain) family of proteins that plays a crucial role in the transcriptional regulation of key oncogenes, most notably c-MYC. By degrading BRD4, the transcription of c-MYC is downregulated, leading to anti-proliferative effects in cancer cells.

Conclusion

DBCO-N-bis(PEG4-NHS ester) is a powerful and versatile heterobifunctional linker that enables the precise and efficient conjugation of biomolecules. Its unique combination of amine-reactive NHS esters and a bioorthogonal DBCO group, coupled with the benefits of a hydrophilic PEG spacer, makes it an invaluable tool for the development of advanced therapeutics such as ADCs and PROTACs, as well as for a wide range of applications in chemical biology and drug discovery. The detailed protocols and conceptual diagrams provided in this guide serve as a valuable resource for researchers aiming to leverage this technology in their work.

References

An In-depth Technical Guide to the Core Mechanism of Action of DBCO-N-bis(PEG4-NHS ester)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action, experimental protocols, and key technical data for the trifunctional crosslinker, DBCO-N-bis(PEG4-NHS ester). This reagent integrates three key chemical moieties: a dibenzocyclooctyne (DBCO) group for copper-free click chemistry, and two N-hydroxysuccinimide (NHS) esters for covalent conjugation to primary amines, all connected via hydrophilic polyethylene (B3416737) glycol (PEG4) spacers. This unique architecture enables a versatile range of bioconjugation strategies, from targeted labeling to the construction of complex biomolecular assemblies.

Core Principles and Mechanism of Action

The functionality of DBCO-N-bis(PEG4-NHS ester) is rooted in the distinct reactivity of its constituent parts: the NHS esters and the DBCO group. The presence of two NHS esters allows for either extensive labeling of a single biomolecule or the crosslinking of two amine-containing molecules.[1] The DBCO group then serves as a bioorthogonal handle for the attachment of an azide-containing molecule.[2]

Amine Conjugation via NHS Esters

N-hydroxysuccinimide esters are highly reactive towards primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins, forming stable amide bonds.[3][4] The reaction proceeds via a nucleophilic acyl substitution mechanism where the unprotonated primary amine attacks the carbonyl carbon of the NHS ester, leading to the release of N-hydroxysuccinimide.[]

The efficiency of this reaction is critically dependent on the pH of the reaction buffer. A slightly alkaline pH (typically 7.2-8.5) is optimal, as it deprotonates the primary amines, increasing their nucleophilicity, while minimizing the competing hydrolysis of the NHS ester.[6][7]

The "bis-NHS ester" configuration of the reagent allows for two primary modes of action:

-

Intramolecular Crosslinking/Multiple Labeling: At lower protein concentrations and higher molar excesses of the crosslinker, both NHS esters can react with primary amines on the same protein molecule. This results in the attachment of two DBCO-containing linkers to a single protein, effectively amplifying the number of sites available for subsequent click chemistry. This can also be used to stabilize protein structure by creating an intramolecular crosslink.[6]

-

Intermolecular Crosslinking: At higher protein concentrations, the two NHS esters can react with primary amines on different protein molecules, resulting in the formation of a covalent dimer or larger complex. This is a common application for homobifunctional crosslinkers.[8][9]

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The DBCO group is a strained cyclooctyne (B158145) that reacts with azides via a strain-promoted alkyne-azide cycloaddition (SPAAC).[2] This reaction is a cornerstone of bioorthogonal chemistry, as it proceeds with high efficiency and selectivity under mild, aqueous conditions without the need for a cytotoxic copper catalyst.[10] The driving force for this reaction is the release of ring strain in the DBCO molecule upon the [3+2] cycloaddition with an azide, forming a stable triazole linkage.

This two-step approach—amine conjugation followed by SPAAC—allows for a modular and controlled assembly of complex bioconjugates.

The Role of the PEG4 Spacer

The four polyethylene glycol units (PEG4) in each arm of the linker serve several critical functions:

-

Enhanced Solubility: The hydrophilic nature of the PEG spacer increases the water solubility of the reagent and the resulting bioconjugate.

-

Reduced Steric Hindrance: The flexible PEG spacer provides spatial separation between the conjugated molecules, minimizing steric hindrance and helping to preserve the biological activity of the labeled protein.[10]

-

Minimized Aggregation: By increasing the hydrophilicity of the conjugate, the PEG spacer helps to prevent aggregation, which can be a significant issue with hydrophobic molecules.

Quantitative Data

Table 1: Kinetics of DBCO-Azide Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

| Cyclooctyne Derivative | Azide Partner | Second-Order Rate Constant (M⁻¹s⁻¹) | Buffer/Solvent | Reference |

| Sulfo-DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | 0.55 - 1.22 | HEPES (pH 7) | [11] |

| Sulfo-DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | 0.32 - 0.85 | PBS (pH 7) | [11] |

| Sulfo-DBCO-amine | 3-azido-L-alanine | 0.27 - 0.77 | RPMI | [11] |

| DBCO-PEG5-Trastuzumab | Model Azides | 0.18 - 0.37 | HEPES & PBS | [11] |

| Generic DBCO Derivatives | Benzyl Azide | ~0.1 - 2.0 | Various | [8] |

Table 2: pH Dependence of NHS Ester Aminolysis and Hydrolysis

| pH | NHS Ester Half-life (Hydrolysis) | Relative Amine Reactivity | Optimal for Conjugation | Reference |

| 7.0 | 4-5 hours (at 0°C) | Low | No | [7] |

| 7.0 | ~7 hours (at RT) | Low | No | [7][12] |

| 8.0 | 210 minutes | Moderate | Yes | |

| 8.5 | 180 minutes | High | Yes (Optimal) | |

| 8.6 | 10 minutes (at 4°C) | High | Less stable | [7] |

| 9.0 | 125 minutes | Very High | Risk of rapid hydrolysis | |

| 9.0 | Minutes (at RT) | Very High | Risk of rapid hydrolysis | [7][12] |

Signaling Pathways and Experimental Workflows

Mechanism of Action of DBCO-N-bis(PEG4-NHS ester)

Caption: Dual reaction pathways of DBCO-N-bis(PEG4-NHS ester).

Experimental Workflow for Protein Labeling and Crosslinking

References

- 1. DBCO-N-bis(PEG4-NHS ester), 2639395-38-1 | BroadPharm [broadpharm.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. glenresearch.com [glenresearch.com]

- 4. lumiprobe.com [lumiprobe.com]

- 6. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 7. info.gbiosciences.com [info.gbiosciences.com]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. General protein-protein cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. vectorlabs.com [vectorlabs.com]

- 11. researchgate.net [researchgate.net]

- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]

Navigating the Solubility of DBCO-N-bis(PEG4-NHS ester): A Technical Guide for Researchers

An in-depth analysis of the solubility characteristics of DBCO-N-bis(PEG4-NHS ester) in dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) is presented for professionals in drug development and scientific research. This guide provides a comprehensive overview of solubility data, detailed experimental protocols, and logical workflows to facilitate the effective use of this bifunctional crosslinker in bioconjugation and related applications.

DBCO-N-bis(PEG4-NHS ester) is a valuable tool in bioconjugation, featuring a dibenzocyclooctyne (DBCO) group for copper-free click chemistry and two N-hydroxysuccinimide (NHS) esters for covalent modification of primary amines. The integrated polyethylene (B3416737) glycol (PEG) spacers enhance its utility by increasing hydrophilicity and providing spatial separation between conjugated molecules. Understanding its solubility in common organic solvents is paramount for successful experimental design and execution.

Quantitative Solubility Data

| Compound | Solvent | Solubility |

| DBCO-N-bis(PEG4-NHS ester) | DMSO | Soluble[1] |

| DMF | Soluble[1] | |

| DBCO-PEG4-NHS ester | DMSO | 79 mg/mL (121.6 mM)[2] |

| DMF | Soluble[3][4][5] |

Note: The solubility of DBCO-N-bis(PEG4-NHS ester) is expected to be comparable to its mono-NHS ester counterpart. However, empirical determination is recommended for precise applications.

Experimental Protocol: Preparation of a DBCO-N-bis(PEG4-NHS ester) Stock Solution

This protocol outlines the standard procedure for dissolving DBCO-N-bis(PEG4-NHS ester) in DMSO or DMF to prepare a stock solution for subsequent bioconjugation reactions. The primary consideration is the moisture sensitivity of the NHS ester, which can hydrolyze and become non-reactive in the presence of water.

Materials:

-

DBCO-N-bis(PEG4-NHS ester)

-

Anhydrous DMSO or DMF

-

Inert gas (e.g., argon or nitrogen)

-

Dry, clean vials

-

Micropipettes

Procedure:

-

Equilibration: Allow the vial of DBCO-N-bis(PEG4-NHS ester) to come to room temperature before opening to prevent moisture condensation.

-

Inert Atmosphere: If possible, briefly flush the vial with an inert gas to displace air and minimize exposure to atmospheric moisture.

-

Solvent Addition: Add the desired volume of anhydrous DMSO or DMF to the vial containing the DBCO-N-bis(PEG4-NHS ester).

-

Dissolution: Gently vortex or sonicate the mixture until the compound is fully dissolved. Visually inspect the solution to ensure no solid particles remain.

-

Storage: Stock solutions should be prepared fresh immediately before use.[3][6] If short-term storage is necessary, store in a tightly sealed vial at -20°C or -80°C under an inert atmosphere.[7] Avoid repeated freeze-thaw cycles.

Experimental Workflow and Logical Relationships

The effective use of DBCO-N-bis(PEG4-NHS ester) in bioconjugation follows a logical workflow. The initial step involves the reaction of the NHS esters with primary amines on a target molecule, followed by the copper-free click chemistry reaction of the DBCO group with an azide-modified molecule.

Caption: A logical workflow for a two-step bioconjugation reaction using DBCO-N-bis(PEG4-NHS ester).

The signaling pathway for the application of this crosslinker is essentially the chemical reaction pathway. The diagram below illustrates the key chemical transformations.

Caption: Chemical transformation pathway illustrating the dual reactivity of DBCO-N-bis(PEG4-NHS ester).

References

- 1. DBCO-N-bis(PEG4-NHS ester), 2639395-38-1 | BroadPharm [broadpharm.com]

- 2. DBCO-PEG4-NHS ester | PROTAC Linker | TargetMol [targetmol.com]

- 3. DBCO-PEG4-NHS [nanocs.net]

- 4. vectorlabs.com [vectorlabs.com]

- 5. DBCO-PEG4-NHS ester, 1427004-19-0 | BroadPharm [broadpharm.com]

- 6. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 7. DBCO-N-bis(PEG4-NHS ester) Datasheet DC Chemicals [dcchemicals.com]

An In-Depth Technical Guide to DBCO-N-bis(PEG4-NHS ester) for Copper-Free Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of DBCO-N-bis(PEG4-NHS ester), a branched, heterotrifunctional crosslinker designed for advanced bioconjugation strategies utilizing copper-free click chemistry. We will delve into its core properties, reaction mechanisms, and applications, supplemented with detailed experimental protocols and data to facilitate its effective use in research and development.

Introduction to DBCO-N-bis(PEG4-NHS ester)

DBCO-N-bis(PEG4-NHS ester) is a unique molecule that features a central dibenzocyclooctyne (DBCO) group flanked by two polyethylene (B3416737) glycol (PEG4) arms, each terminating in an N-hydroxysuccinimide (NHS) ester. This branched architecture provides three reactive sites, enabling the creation of complex and multivalent bioconjugates.

The NHS esters readily react with primary amines on proteins, peptides, and other biomolecules to form stable amide bonds. The DBCO group serves as a handle for copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), allowing for highly specific and efficient conjugation to azide-modified molecules, even in complex biological environments.[1][2][3]

The incorporation of PEG4 spacers enhances the hydrophilicity of the linker, which can improve the solubility of the resulting conjugate and reduce the potential for aggregation.[4][5] The flexible nature of the PEG chains also minimizes steric hindrance, facilitating efficient access to the reactive groups.[4]

Core Properties and Specifications

A summary of the key physical and chemical properties of DBCO-N-bis(PEG4-NHS ester) is presented in the table below.

| Property | Value | Source(s) |

| Chemical Formula | C₄₉H₆₂N₄O₁₈ | [6] |

| Molecular Weight | 995.1 g/mol | [6] |

| CAS Number | 2639395-38-1 | [6] |

| Appearance | Colorless to pale yellow oil or solid | [4] |

| Solubility | Soluble in DMSO, DMF, DCM | [6] |

| Storage Conditions | -20°C, desiccated, protected from light | [7] |

| Purity | Typically ≥95% (HPLC) | [6] |

Reaction Mechanisms and Workflows

The utility of DBCO-N-bis(PEG4-NHS ester) lies in its two distinct and orthogonal reaction capabilities: amine conjugation via its NHS esters and copper-free click chemistry via its DBCO group.

NHS Ester Reaction with Primary Amines

The two NHS esters on the linker react with primary amines, such as the ε-amine of lysine (B10760008) residues on proteins or the N-terminus of peptides, to form stable amide bonds. This reaction is typically carried out in an amine-free buffer at a slightly basic pH (7.2-8.5). The reaction releases N-hydroxysuccinimide as a byproduct.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The DBCO group on the linker undergoes a highly efficient and specific [3+2] cycloaddition reaction with an azide-functionalized molecule. This "click" reaction is bioorthogonal, meaning it proceeds rapidly under physiological conditions without interfering with native biological functional groups. A key advantage of SPAAC is that it does not require a cytotoxic copper catalyst.[1][8][9]

Experimental Workflow: Creating a Multivalent Conjugate

The trivalent nature of DBCO-N-bis(PEG4-NHS ester) allows for the creation of complex, multivalent bioconjugates. For instance, a protein can be reacted with the linker, and the resulting DBCO-functionalized protein can then be conjugated to two different azide-modified molecules.

Applications in Research and Drug Development

The unique structure of DBCO-N-bis(PEG4-NHS ester) makes it a valuable tool for a variety of applications, particularly in the development of targeted therapeutics and advanced biomaterials.

-

Antibody-Drug Conjugates (ADCs): The branched nature of this linker allows for the potential attachment of two drug molecules to a single lysine residue on an antibody, thereby increasing the drug-to-antibody ratio (DAR) and potentially enhancing therapeutic efficacy.[1][10]

-

PROTACs and Molecular Glues: This linker can be used to synthesize complex constructs that bring two different proteins into proximity, such as in the design of Proteolysis Targeting Chimeras (PROTACs).[3][11]

-

Multivalent Imaging Probes: Two different imaging agents (e.g., a fluorophore and a radioisotope) can be attached to a targeting moiety for multimodal imaging applications.

-

Surface and Hydrogel Modification: The dual NHS ester functionality can be used to crosslink amine-containing polymers to form hydrogels, while the DBCO group provides a site for subsequent biofunctionalization.[7]

Experimental Protocols

The following are generalized protocols for the use of DBCO-N-bis(PEG4-NHS ester). Optimization may be required for specific applications.

Protocol 1: Labeling a Protein with DBCO-N-bis(PEG4-NHS ester)

Objective: To introduce a DBCO moiety onto a protein via its primary amine residues.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

-

DBCO-N-bis(PEG4-NHS ester)

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis cassette

Procedure:

-

Reagent Preparation:

-

Allow the vial of DBCO-N-bis(PEG4-NHS ester) to warm to room temperature before opening.

-

Prepare a 10 mM stock solution of the linker in anhydrous DMSO or DMF.

-

-

Protein Preparation:

-

Ensure the protein is in an amine-free buffer at a concentration of 1-10 mg/mL.

-

-

Conjugation Reaction:

-

Add a 5-20 fold molar excess of the DBCO-N-bis(PEG4-NHS ester) stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v).

-

Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C with gentle mixing.

-

-

Quenching:

-

Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Remove excess, unreacted linker and byproducts using a desalting column or by dialysis against a suitable buffer (e.g., PBS).

-

Protocol 2: Copper-Free Click Chemistry with the DBCO-labeled Protein

Objective: To conjugate an azide-modified molecule to the DBCO-labeled protein.

Materials:

-

DBCO-labeled protein (from Protocol 1)

-

Azide-modified molecule of interest

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reaction Setup:

-

Dissolve the azide-modified molecule in the reaction buffer.

-

Add the azide-modified molecule to the solution of the DBCO-labeled protein. A 1.5 to 3-fold molar excess of the azide-modified molecule is often used to ensure complete reaction of the DBCO groups.

-

-

Incubation:

-

Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by techniques such as SDS-PAGE or HPLC.

-

-

Purification:

-

If necessary, purify the final conjugate to remove any unreacted azide-modified molecule using an appropriate method such as size-exclusion chromatography or dialysis.

-

Data Presentation

While specific quantitative data for DBCO-N-bis(PEG4-NHS ester) is limited in the public domain, the following table provides typical reaction parameters and expected outcomes based on data for similar DBCO-PEG-NHS linkers.

| Parameter | NHS Ester Reaction | SPAAC Reaction | Source(s) |

| Molar Excess (Linker:Biomolecule) | 5-30 fold | 1.5-4 fold (Azide:DBCO) | [1] |

| Reaction pH | 7.0 - 9.0 | 7.0 - 9.0 | [1] |

| Reaction Time | 30-60 min (RT) or 2 hours (4°C) | < 5 min to overnight | [1] |

| Reaction Efficiency | High | High to near-quantitative | [7] |

| DBCO Stability on Conjugate | ~3-5% loss of reactivity over 4 weeks at 4°C | - | [1] |

Conclusion

DBCO-N-bis(PEG4-NHS ester) is a powerful and versatile tool for researchers in chemistry, biology, and medicine. Its branched structure and trifunctional nature enable the construction of complex and multivalent bioconjugates with enhanced properties. The combination of robust NHS ester chemistry and highly efficient copper-free click chemistry provides a reliable platform for developing innovative solutions in targeted drug delivery, diagnostics, and biomaterials science. The detailed protocols and workflows provided in this guide serve as a valuable resource for harnessing the full potential of this advanced crosslinking reagent.

References

- 1. benchchem.com [benchchem.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. precisepeg.com [precisepeg.com]

- 4. benchchem.com [benchchem.com]

- 5. DBCO-PEG4-NHS - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 6. DBCO-N-bis(PEG4-NHS ester), 2639395-38-1 | BroadPharm [broadpharm.com]

- 7. benchchem.com [benchchem.com]

- 8. vectorlabs.com [vectorlabs.com]

- 9. DBCO-PEG4-NHS Ester | AAT Bioquest [aatbio.com]

- 10. Branched PEG DBCO | AxisPharm [axispharm.com]

- 11. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

A Deep Dive into Heterobifunctional Crosslinkers: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, heterobifunctional crosslinkers are indispensable tools for covalently linking molecules to unravel complex biological processes and engineer novel therapeutics. This in-depth technical guide provides a comprehensive overview of the core concepts, applications, and methodologies associated with these versatile reagents.

Heterobifunctional crosslinkers are chemical compounds possessing two distinct reactive groups, enabling the specific and sequential conjugation of two different molecules.[1] This targeted approach minimizes the formation of unwanted homodimers or polymers, a common issue with their homobifunctional counterparts.[2][3] The fundamental structure of a heterobifunctional crosslinker consists of two reactive moieties separated by a spacer arm, the length and composition of which can be tailored to influence the stability, solubility, and steric hindrance of the final conjugate.[2]

Core Concepts and Classification

The power of heterobifunctional crosslinkers lies in their ability to facilitate controlled, multi-step conjugation reactions.[4] By selecting crosslinkers with reactive ends targeting specific functional groups on biomolecules—such as primary amines (-NH2), sulfhydryls (-SH), carboxyls (-COOH), and carbonyls (-CHO)—researchers can achieve precise covalent linkages.

Heterobifunctional crosslinkers are broadly categorized based on the reactivity of their functional groups:

-

Amine-to-Sulfhydryl: This is one of the most prevalent combinations, typically featuring an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., on lysine (B10760008) residues) and a maleimide (B117702) group that targets sulfhydryl groups (e.g., on cysteine residues).[2]

-

Amine-to-Carboxyl: These linkers often utilize a carbodiimide, such as EDC, to activate carboxyl groups for reaction with primary amines.[2]

-

Carbonyl-Reactive and Sulfhydryl-Reactive: These reagents contain a hydrazide or aminooxy group that reacts with carbonyls and a sulfhydryl-reactive group.[4]

-

Amine-Reactive and Photoreactive: These crosslinkers combine an amine-reactive group with a photoreactive group (e.g., aryl azide (B81097) or diazirine) that becomes reactive upon exposure to UV light, allowing for non-specific insertion into C-H bonds.[4]

The choice of crosslinker is also dictated by the properties of its spacer arm, which can vary in length and composition (e.g., containing polyethylene (B3416737) glycol (PEG) units to enhance solubility).[2] Some crosslinkers also incorporate cleavable bonds, such as disulfides, allowing for the controlled release of conjugated molecules under specific conditions.

Quantitative Data on Common Heterobifunctional Crosslinkers

The selection of an appropriate crosslinker is critical for successful bioconjugation. The following table summarizes key quantitative parameters for several common heterobifunctional crosslinkers to facilitate this choice.

| Crosslinker | Reactive Group 1 (Target) | Reactive Group 2 (Target) | Spacer Arm Length (Å) | Water Soluble | Cleavable | Key Features |

| SMCC | NHS-ester (Amine) | Maleimide (Sulfhydryl) | 8.3[5] | No | No | Widely used for ADC development; provides a stable thioether bond.[2][6] |

| Sulfo-SMCC | Sulfo-NHS-ester (Amine) | Maleimide (Sulfhydryl) | 8.3[2] | Yes | No | Water-soluble version of SMCC, ideal for cell surface crosslinking.[7] |

| SPDP | NHS-ester (Amine) | Pyridyldithiol (Sulfhydryl) | 6.8 | No | Yes (Reducing agents) | Forms a cleavable disulfide bond. |

| LC-SPDP | NHS-ester (Amine) | Pyridyldithiol (Sulfhydryl) | 15.7[8] | No | Yes (Reducing agents) | Longer spacer arm for reduced steric hindrance. |

| EMCS | NHS-ester (Amine) | Maleimide (Sulfhydryl) | 9.4[8] | No | No | Features a longer aliphatic spacer arm than SMCC. |

| GMBS | NHS-ester (Amine) | Maleimide (Sulfhydryl) | 7.4[8] | No | No | Shorter spacer arm than SMCC. |

| BMPS | NHS-ester (Amine) | Maleimide (Sulfhydryl) | 6.9[8] | No | No | A shorter maleimide crosslinker. |

| ANB-NOS | NHS-ester (Amine) | Phenyl Azide (Photoreactive) | 9.2 | No | No | Photoreactive group allows for non-specific conjugation upon UV activation. |

Key Applications in Research and Drug Development

Heterobifunctional crosslinkers are instrumental in a wide array of applications, from fundamental research to the development of targeted therapeutics.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. Heterobifunctional crosslinkers are crucial for linking the drug payload to the antibody. The stability of the linker is paramount to ensure that the cytotoxic agent is released only at the target site, minimizing off-target toxicity. Non-cleavable linkers, such as SMCC, form highly stable thioether bonds.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[9] A PROTAC consists of a ligand that binds to the protein of interest and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. This proximity induces the ubiquitination and subsequent degradation of the target protein.[10]

Studying Protein-Protein Interactions

By covalently linking interacting proteins, crosslinkers can "capture" transient or weak interactions, allowing for their identification and characterization through techniques like mass spectrometry.[11][12][13] This is particularly valuable for mapping the topology of protein complexes and understanding cellular signaling pathways.[14]

Immobilization of Biomolecules

Heterobifunctional crosslinkers are used to immobilize enzymes and other biomolecules onto surfaces for applications such as biosensors and affinity chromatography.[4][15] This oriented immobilization can enhance the stability and activity of the biomolecule.[16][17]

Experimental Protocols

Detailed methodologies are essential for the successful application of heterobifunctional crosslinkers. Below are representative protocols for common applications.

Protocol 1: Protein-Protein Crosslinking using Sulfo-SMCC

This protocol describes the crosslinking of two purified proteins, one with accessible primary amines and the other with a free sulfhydryl group.

Materials:

-

Amine-containing protein (Protein-NH2)

-

Sulfhydryl-containing protein (Protein-SH)

-

Sulfo-SMCC

-

Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2-7.5

-

Desalting column

-

Quenching solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

Procedure:

-

Protein Preparation: Prepare Protein-NH2 at a concentration of 1-10 mg/mL in Conjugation Buffer. Ensure the buffer is free of primary amines (e.g., Tris).[2]

-

Sulfo-SMCC Activation of Protein-NH2:

-

Immediately before use, prepare a stock solution of Sulfo-SMCC in water.

-

Add a 10- to 50-fold molar excess of the Sulfo-SMCC stock solution to the Protein-NH2 solution. The optimal ratio should be determined empirically.[18]

-

Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.[5]

-

-

Removal of Excess Crosslinker: Remove non-reacted Sulfo-SMCC using a desalting column equilibrated with Conjugation Buffer.[2]

-

Conjugation with Protein-SH:

-

Immediately add the Protein-SH to the maleimide-activated Protein-NH2. A 1.5- to 5-fold molar excess of Protein-SH is recommended.

-

Incubate for 1-2 hours at room temperature or overnight at 4°C.[5]

-

-

Quenching: Quench any unreacted maleimide groups by adding a final concentration of 1 mM L-cysteine or N-acetylcysteine and incubating for 15-30 minutes.[2]

-

Analysis: Analyze the crosslinked product by SDS-PAGE. The crosslinked product will have a higher molecular weight than the individual proteins.

Protocol 2: Enzyme Immobilization on an Amine-Functionalized Surface

This protocol outlines the immobilization of a sulfhydryl-containing enzyme onto a surface functionalized with primary amines using a heterobifunctional crosslinker like SMCC.

Materials:

-

Amine-functionalized solid support (e.g., beads, plate)

-

Sulfhydryl-containing enzyme

-

SMCC

-

Anhydrous DMSO or DMF

-

Activation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.5

-

Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.5-7.0

-

Washing Buffer: PBS or similar

-

Blocking Buffer: e.g., 1 M ethanolamine, pH 8.0

Procedure:

-

Surface Activation with SMCC:

-

Prepare a 10 mM stock solution of SMCC in anhydrous DMSO or DMF.

-

Incubate the amine-functionalized support with the SMCC solution in Activation Buffer for 30-60 minutes at room temperature.

-

Wash the support thoroughly with Washing Buffer to remove excess SMCC.

-

-

Enzyme Conjugation:

-

Prepare a solution of the sulfhydryl-containing enzyme in Conjugation Buffer.

-

Incubate the maleimide-activated support with the enzyme solution for 1-2 hours at room temperature.

-

-

Blocking: Block any unreacted maleimide groups on the support by incubating with Blocking Buffer for 30 minutes.

-

Final Washes: Wash the support extensively with Washing Buffer to remove non-covalently bound enzyme.

-

Activity Assay: Confirm successful immobilization by performing an activity assay on the immobilized enzyme.

Visualizing a Key Signaling Pathway: PROTAC-Mediated Protein Degradation

Heterobifunctional molecules are at the heart of PROTAC technology. The following diagram illustrates the general mechanism of action.

Investigating EGFR Signaling with Crosslinkers

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a crucial role in cell proliferation and survival. Ligand binding induces receptor dimerization, a key step in its activation. Heterobifunctional crosslinkers can be used to capture this dimerization event and identify downstream signaling partners.

Mapping the GPCR-Arrestin Interaction

G protein-coupled receptors (GPCRs) are a large family of transmembrane receptors that play a role in numerous physiological processes. Upon activation, they are often regulated by arrestin proteins, which bind to the phosphorylated C-terminus of the receptor. Heterobifunctional crosslinkers, particularly those with photoreactive groups, are valuable for mapping the interaction interface between GPCRs and arrestin.[6][19][20][21]

Conclusion

Heterobifunctional crosslinkers are powerful and versatile reagents that have become central to modern biological research and drug development. Their ability to create specific, covalent linkages between different molecules provides a means to stabilize interactions, construct complex bioconjugates, and probe cellular pathways with high precision. A thorough understanding of their chemistry, coupled with carefully designed experimental protocols, will continue to drive innovation and discovery in the life sciences.

References

- 1. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]

- 2. proteochem.com [proteochem.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]

- 6. researchgate.net [researchgate.net]

- 7. Preactivation Crosslinking—An Efficient Method for the Oriented Immobilization of Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. covachem.com [covachem.com]

- 9. benchchem.com [benchchem.com]

- 10. Mechanism of degrader-targeted protein ubiquitinability - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chemical cross-linking for protein-protein interaction studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Chemical Cross-Linking for Protein–Protein Interaction Studies | Springer Nature Experiments [experiments.springernature.com]

- 14. research.cbc.osu.edu [research.cbc.osu.edu]

- 15. Immobilization of enzymes on heterofunctional epoxy supports - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Oriented Covalent Immobilization of Enzymes on Heterofunctional-Glyoxyl Supports | Springer Nature Experiments [experiments.springernature.com]

- 17. Immobilization of Enzymes on Hetero-Functional Supports: Physical Adsorption Plus Additional Covalent Immobilization | Springer Nature Experiments [experiments.springernature.com]

- 18. store.sangon.com [store.sangon.com]

- 19. Exploring GPCR‐arrestin interfaces with genetically encoded crosslinkers | EMBO Reports [link.springer.com]

- 20. researchgate.net [researchgate.net]

- 21. Exploring GPCR-arrestin interfaces with genetically encoded crosslinkers - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of the PEG4 Spacer in Bioconjugation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of bioconjugation, the selection of a chemical linker to connect a biomolecule to another molecule, such as a drug, is a paramount design consideration. This linker profoundly influences the efficacy, stability, and pharmacokinetic profile of the resulting bioconjugate. Among the diverse array of linkers, polyethylene (B3416737) glycol (PEG) spacers, and specifically the discrete PEG4 spacer—a chain of four ethylene (B1197577) glycol units—have emerged as a cornerstone technology. Its defined length, hydrophilicity, and flexibility offer a unique combination of properties that address common challenges in the development of complex biologics like antibody-drug conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Core Functions and Advantages of the PEG4 Spacer

The discrete PEG4 spacer is instrumental in optimizing the performance of bioconjugates through several key mechanisms:

-

Enhanced Hydrophilicity and Solubility: Many potent therapeutic payloads are inherently hydrophobic, which can lead to aggregation, reduced efficacy, and an increased risk of an immune response. The hydrophilic ethylene glycol units of the PEG4 spacer increase the overall water solubility of the bioconjugate, preventing aggregation and improving its formulation and handling.[1][2]

-

Reduced Immunogenicity and Enhanced Stability: The PEG component can create a protective hydration layer around the bioconjugate. This "shielding" effect can mask immunogenic epitopes on the payload or linker, reducing the risk of an immune response.[1] Furthermore, this hydration layer can protect the conjugate from enzymatic degradation, enhancing its stability in biological fluids.[1]

-

Improved Pharmacokinetics: By increasing hydrophilicity and stability, the PEG4 spacer contributes to a longer circulation half-life and can alter the biodistribution of the bioconjugate.[1] This often leads to improved drug exposure at the target site and a better overall therapeutic index.[1]

-

Optimal Spacing and Reduced Steric Hindrance: The defined length of the PEG4 spacer (approximately 1.4 nm) provides critical spatial separation between the conjugated molecules.[1] This spacing is crucial for maintaining the biological activity of a protein or antibody by preventing the payload from interfering with its binding site. It also ensures the payload is accessible to its target once the bioconjugate reaches its destination.[1]

-

Discrete Nature for Homogeneity: Unlike polydisperse PEGs, which are mixtures of polymers with varying chain lengths, a discrete PEG4 linker is a single molecular entity with a defined structure and molecular weight. This homogeneity is crucial for the manufacturing and regulatory approval of bioconjugates, as it ensures batch-to-batch consistency and a well-characterized product.

Data Presentation: Quantitative Impact of PEG Spacers

The length of the PEG spacer is a critical parameter that can be fine-tuned to achieve the desired balance of properties. The following tables summarize quantitative data from various studies, illustrating the impact of PEG spacer length on key bioconjugate characteristics.

Table 1: Impact of PEG Spacer Length on Drug-to-Antibody Ratio (DAR) of a Trastuzumab-MMAD Conjugate

| PEG Spacer Length | Average DAR |

| PEG4 | 2.5 |

| PEG6 | 5.0 |

| PEG8 | 4.8 |

| PEG12 | 3.7 |

| PEG24 | 3.0 |

Data sourced from a study on trastuzumab conjugated to maleimide-PEGx-MMAD.[3] This table demonstrates that intermediate-length PEG spacers can sometimes lead to higher DAR values compared to shorter or longer spacers, highlighting the context-dependent nature of PEG linker selection.

Table 2: Impact of PEG Spacer Length on In Vivo Kidney Uptake of PSMA Inhibitors

| Linker | % Injected Dose/gram in Kidney (at 30 min post-injection) |

| No PEG | ~25 |

| PEG4 | ~2.5 |

| PEG8 | ~5 |

Data represents an approximate tenfold and fivefold reduction in renal uptake for PEG4 and PEG8 respectively, compared to the non-PEGylated ligand.[3] This data illustrates the significant role of PEG spacers in altering biodistribution and reducing accumulation in non-target organs like the kidneys.

Table 3: Impact of PEG Spacer Length on Binding Affinity (Kd) of an Aptamer-Amphiphile

| Spacer Type | Spacer Length | Dissociation Constant (Kd) in nM |

| No Spacer | - | 15.1 ± 2.1 |

| PEG4 | 4 ethylene glycol units | 10.2 ± 1.5 |

| PEG8 | 8 ethylene glycol units | 8.9 ± 1.2 |

| PEG24 | 24 ethylene glycol units | 7.8 ± 1.1 |

| Alkyl C12 | 12 carbon atoms | 25.4 ± 3.5 |

| Alkyl C24 | 24 carbon atoms | 31.2 ± 4.3 |

Data adapted from a study on aptamer-amphiphiles.[1] This table clearly shows that the inclusion of a PEG spacer, and increasing its length, leads to a lower Kd value, indicating a stronger binding interaction compared to no spacer or hydrophobic alkyl spacers.

Experimental Protocols

Detailed methodologies are crucial for the successful application of PEG4 spacers in bioconjugation. Below are representative protocols for key experimental techniques.

Protocol 1: Antibody Conjugation using Maleimide-PEG4-NHS Ester (Two-Step)

This protocol describes the conjugation of a drug or other molecule to an antibody using a heterobifunctional Maleimide-PEG4-NHS ester linker. This is a common strategy for creating antibody-drug conjugates.

Materials:

-

Amine-containing protein (e.g., antibody)

-

Sulfhydryl-containing molecule (e.g., drug)

-

Maleimide-PEG4-NHS Ester

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Desalting column

-

Anhydrous DMSO or DMF

Procedure:

Step 1: Activation of Amine-Containing Protein

-

Dissolve the amine-containing protein in Conjugation Buffer to a concentration of 1-10 mg/mL.

-

Dissolve the Maleimide-PEG4-NHS Ester in anhydrous DMSO or DMF to create a 10 mM stock solution immediately before use.

-

Add a 10- to 50-fold molar excess of the dissolved Maleimide-PEG4-NHS Ester to the protein solution. The final concentration of the organic solvent should be less than 10%.

-

Incubate the reaction mixture for 30 minutes at room temperature or 2 hours at 4°C.[4]

-

Remove the excess, unreacted crosslinker using a desalting column equilibrated with Conjugation Buffer.[4]

Step 2: Conjugation to Sulfhydryl-Containing Molecule

-

The sulfhydryl-containing molecule must have a free (reduced) sulfhydryl group. If necessary, reduce any disulfide bonds using a reducing agent like TCEP, followed by purification.

-

Combine and mix the desalted, maleimide-activated protein with the sulfhydryl-containing molecule. The molar ratio should be optimized based on the desired final conjugate.

-

Incubate the reaction mixture at room temperature for 30 minutes or 2 hours at 4°C.[4]

-

The final conjugate can be purified using size-exclusion chromatography (SEC) or other appropriate methods to remove any unreacted components.

Protocol 2: PROTAC Synthesis using a PEG4 Linker (Representative Two-Step Synthesis)

This protocol provides a general workflow for the synthesis of a PROTAC, linking a target protein ligand (e.g., JQ1 derivative) to an E3 ligase ligand (e.g., pomalidomide) via a PEG4 spacer.

Materials:

-

Target protein ligand with a reactive handle (e.g., JQ1-acid)

-

E3 ligase ligand with a reactive handle (e.g., pomalidomide)

-

Bromo-PEG4-PFP ester (or other suitable bifunctional PEG4 linker)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

Step 1: Synthesis of the Target Protein Ligand-PEG4 Intermediate

-

Dissolve the target protein ligand (e.g., JQ1-acid) and Bromo-PEG4-PFP ester in anhydrous DMF.

-

Add a non-nucleophilic base such as DIPEA to the reaction mixture.

-

Stir the reaction at room temperature for 2-4 hours, monitoring its progress by LC-MS.

-

Upon completion, dilute the reaction mixture with an organic solvent and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the target protein ligand-PEG4-Br intermediate.[1]

Step 2: Synthesis of the Final PROTAC

-

Dissolve the purified target protein ligand-PEG4-Br intermediate and the E3 ligase ligand (e.g., pomalidomide) in anhydrous DMF.

-

Add a non-nucleophilic base such as DIPEA.

-

Heat the reaction mixture to 50-80 °C and stir for 12-24 hours, monitoring by LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature and dilute with water.

-

Extract the product with an appropriate organic solvent.

-

The final PROTAC can be purified by preparative HPLC.[1]

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows related to the use of PEG4 spacers in bioconjugation.

Conclusion

The PEG4 spacer, though a relatively small component, plays a disproportionately large role in the success of a bioconjugate. By providing a discrete, hydrophilic, and flexible linkage, it addresses fundamental challenges in drug development, including solubility, stability, aggregation, and pharmacokinetics. The detailed protocols and quantitative data provided in this guide offer a practical framework for the successful application of PEG4 technology in creating next-generation therapeutics and research tools. The rational selection of the appropriate PEG spacer length, exemplified by the versatile PEG4, is a critical step in the design of optimized bioconjugates with enhanced therapeutic potential.

References

An In-depth Technical Guide to DBCO Group Reactivity with Azides

An in-depth technical guide on the core reactivity of the DBCO group with azides for researchers, scientists, and drug development professionals.

The strain-promoted alkyne-azide cycloaddition (SPAAC) has become a cornerstone of bioorthogonal chemistry, providing a robust method for covalently linking molecules in complex biological systems.[1] At the forefront of this technology is the reaction between a dibenzocyclooctyne (DBCO) group and an azide (B81097). This copper-free variant of click chemistry leverages the high ring strain of DBCO to react spontaneously and specifically with azide-functionalized molecules, eliminating the need for cytotoxic copper catalysts.[2][3][4] This guide offers a comprehensive overview of the core principles governing DBCO-azide reactivity, supported by quantitative data, detailed experimental protocols, and visualizations to aid researchers in drug discovery, diagnostics, and the broader life sciences.

The Core Mechanism: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The reaction between DBCO and an azide is a type of Huisgen 1,3-dipolar cycloaddition.[1] The azide acts as a 1,3-dipole which reacts with the strained alkyne in DBCO (the dipolarophile) to form a stable triazole linkage.[1][5] The key to this reaction's efficiency and bioorthogonality is the significant ring strain within the eight-membered cyclooctyne (B158145) ring. This strain lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly at physiological temperatures without a catalyst.[1][2][6][7] The DBCO and azide groups are abiotic and do not typically react with naturally occurring functional groups, ensuring high specificity with minimal side reactions in biological environments.[3][6][]

Quantitative Analysis of Reaction Kinetics

The efficiency of the DBCO-azide reaction is best described by its second-order rate constant (k). This value is influenced by the specific structures of the reactants, solvent, pH, and temperature. DBCO derivatives consistently exhibit some of the fastest kinetics among commonly used cyclooctynes.

Table 1: Comparison of Second-Order Rate Constants for Various Cyclooctynes

| Cyclooctyne | Azide Reactant | Second-Order Rate Constant (k) [M⁻¹s⁻¹] | Notes |

|---|---|---|---|

| DBCO | Benzyl Azide | ~0.24 - 1.0 [9][10] | Generally exhibits the highest reaction rates, making it ideal for rapid conjugations. |

| DIBO | Benzyl Azide | ~0.3 - 0.7[9] | Demonstrates robust reactivity. |

| BCN | Benzyl Azide | ~0.06 - 0.1[9][10] | Slower, but offers advantages in smaller size and lower lipophilicity.[9] |

| BCN | Phenyl Azide | ~0.2[10] | Reacts faster with electron-poor aromatic azides than DBCO.[10] |

| DBCO | Phenyl Azide | ~0.033[10] | Slower with electron-poor aromatic azides compared to BCN.[10] |

Table 2: Influence of Buffer, pH, and Temperature on SPAAC Reaction Rates

| Parameter | Condition | Rate Constant (k) [M⁻¹s⁻¹] | Key Finding |

|---|---|---|---|

| Buffer | PBS (pH 7) | 0.32–0.85[11][12] | PBS exhibits among the lowest reaction rates.[11][12] |

| HEPES (pH 7) | 0.55–1.22[11][12] | HEPES buffer resulted in the highest reaction rates at neutral pH.[11][12] | |

| DMEM Media | 0.59–0.97[11][12] | Reactions in DMEM are generally faster than in RPMI media.[11][12] | |

| pH | pH 5 to 10 | General Increase | Higher pH values generally increase reaction rates.[11][12] |

| Temperature | 4°C to 37°C | General Increase | Higher temperatures accelerate the reaction.[2][13] |

| Linker | DBCO vs. DBCO-PEG5 | 31 ± 16% Increase[11][12] | The presence of a PEG linker can notably enhance reaction rates.[11][12] |

Stability and Potential Side Reactions

While robust, DBCO is not entirely inert, and its stability is an important consideration for experimental design.

Table 3: Stability Profile of DBCO Moiety

| Condition | Duration | Expected Stability | Notes |

|---|---|---|---|

| pH and Temperature | |||

| pH 7.4 (PBS) | 48 hours at 4°C | >95%[14] | Optimal for short-term storage of working solutions.[14] |

| pH 7.4 (PBS) | 24 hours at 25°C | 90 - 95%[14] | Good stability for typical room temperature reactions.[14] |

| pH 7.4 (PBS) | 24 hours at 37°C | 80 - 85%[14] | Degradation accelerates at physiological temperature.[14] |

| Storage | |||

| DBCO-modified Antibody | 4 weeks at 4°C or -20°C | ~95-97% | A slow loss of reactivity is observed over time.[2] |

| DBCO-NHS ester (solid) | >1 year at -20°C | Highly Stable[15] | Store protected from light and moisture.[14] |

| DBCO-NHS ester (in DMSO) | 2-3 months at -20°C | Moderately Stable[15] | Avoid repeated freeze-thaw cycles and moisture.[14][15] |

Key Considerations:

-

Acid Sensitivity: DBCO is incompatible with standard Fmoc solid-phase peptide synthesis (SPPS) due to an acid-mediated rearrangement that occurs during peptide cleavage.[16] Strong acidic conditions should be avoided.[14]

-

Reaction with Thiols: A known side reaction can occur between DBCO and free sulfhydryl groups, such as those on cysteine residues.[17] However, the reaction with azides is significantly faster.[18]

-

Buffer Composition: Buffers must not contain azides (e.g., sodium azide preservative), as they will directly react with and deplete the DBCO reagent.[2][14][15] If an NHS-ester version of DBCO is used for labeling, amine-containing buffers (e.g., Tris, Glycine) must also be avoided during the labeling step.[2][14]

Detailed Experimental Protocols

The following section provides detailed methodologies for a typical bioconjugation experiment involving the labeling of an antibody with a DBCO-NHS ester and subsequent conjugation to an azide-modified molecule.

This protocol describes the labeling of primary amines (e.g., lysine (B10760008) residues) on an antibody.[3]

-

Reagent Preparation :

-

Labeling Reaction :

-

Add a 20 to 30-fold molar excess of the DBCO-NHS ester solution to the antibody solution.[15][19][20]

-

Ensure the final concentration of organic solvent (DMSO/DMF) in the reaction mixture is below 20% to avoid protein denaturation.[19][20]

-

Incubate the reaction for 60 minutes at room temperature.[15][19][20]

-

-

Quenching and Purification :

-

(Optional) To quench unreacted DBCO-NHS ester, add a small volume of a quenching buffer like 100 mM Tris or glycine (B1666218) and incubate for 15 minutes.[15][19][20]

-

Remove excess, unreacted DBCO reagent using a spin desalting column or dialysis against the desired buffer for the next step.[15][20]

-

The DBCO-functionalized antibody can be stored at -20°C for up to a month, though some loss of reactivity may occur over time.[15][20]

-

This protocol describes the reaction between the purified DBCO-activated antibody and an azide-functionalized molecule.

-

Reaction Setup :

-

Incubation :

-

Purification and Analysis :

-

Remove excess, unreacted azide-molecule via an appropriate chromatography method, such as reverse-phase HPLC, ion-exchange HPLC, or size-exclusion chromatography.[15][19][21]

-

Validate the formation of the final conjugate using SDS-PAGE (which should show a band of higher molecular weight) and/or LC-MS.[15][19][20]

-

Methods for Reaction Monitoring

Monitoring the progress of the SPAAC reaction is crucial for optimization and ensuring completion.

-

UV-Vis Spectroscopy : The DBCO group has a characteristic absorbance peak at approximately 310 nm.[19][20] The reaction can be monitored in real-time by observing the decrease of this peak as the DBCO is consumed.[19]

-

HPLC Analysis : Reverse-phase HPLC (RP-HPLC) is a powerful tool to monitor the reaction. By taking aliquots at various time points, one can track the consumption of the starting materials and the formation of the new, more hydrophobic conjugate peak.[14][22]

-

LC-MS : For definitive confirmation, liquid chromatography-mass spectrometry (LC-MS) can be used to identify the mass of the starting materials and the final conjugated product.[22][23]

Conclusion

The reaction between DBCO and azides represents a pinnacle of bioorthogonal chemistry, offering an unparalleled combination of speed, specificity, and biocompatibility.[3][4] Its copper-free nature makes it exceptionally well-suited for applications in living systems, from cell-surface labeling to in vivo imaging and the development of next-generation antibody-drug conjugates.[2][24] By understanding the core principles of its mechanism, kinetics, and the factors that influence its efficiency, researchers can effectively harness this powerful chemical tool to advance their scientific and therapeutic objectives.

References

- 1. benchchem.com [benchchem.com]

- 2. interchim.fr [interchim.fr]

- 3. benchchem.com [benchchem.com]

- 4. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]

- 5. researchgate.net [researchgate.net]

- 6. interchim.fr [interchim.fr]

- 7. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Oxidation-Induced “One-Pot” Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. help.lumiprobe.com [help.lumiprobe.com]

- 16. chemrxiv.org [chemrxiv.org]

- 17. Site-Selective Cysteine-Cyclooctyne Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. lifetein.com [lifetein.com]

- 19. docs.aatbio.com [docs.aatbio.com]

- 20. broadpharm.com [broadpharm.com]

- 21. Conjugation of Azide-Tagged Targets to DBCO-Functionalized Gold Nanoparticles | Nanopartz⢠[nanopartz.com]

- 22. benchchem.com [benchchem.com]

- 23. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 24. creativepegworks.com [creativepegworks.com]

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has emerged as a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules within complex biological systems.[1] This reaction is a type of [3+2] cycloaddition between a cyclooctyne (B158145) and an azide (B81097), forming a stable triazole linkage.[1] Unlike the copper-catalyzed version (CuAAC), SPAAC does not require a cytotoxic copper catalyst, making it ideal for applications in living cells and whole organisms.[][3] The primary driving force for the reaction is the high ring strain of the cyclooctyne, which is released upon cycloaddition.[][4] This inherent reactivity allows the reaction to proceed under physiological conditions with high selectivity and efficiency.[][5]

The choice of cyclooctyne is critical as it dictates the reaction kinetics, stability, and overall biocompatibility of the system.[1] A variety of cyclooctynes have been developed, each with unique properties, to balance the competing demands of high reactivity and stability in aqueous environments.[6] Commonly used cyclooctynes include dibenzocyclooctynes (DBCO), bicyclononynes (BCN), and difluorinated cyclooctynes (DIFO).[1][3] The azide, on the other hand, is a small, stable, and bioorthogonal functional group that can be readily introduced into biomolecules through metabolic labeling or chemical synthesis.

Core Principles and Reaction Mechanism

The SPAAC reaction is a concerted, pericyclic reaction that proceeds through a single transition state. The rate of the reaction is primarily influenced by the degree of ring strain in the cyclooctyne and the electronic properties of both the alkyne and the azide.[4] The reaction is highly regioselective, although mixtures of regioisomers can be formed with unsymmetrical cyclooctynes.[7]

The general mechanism of SPAAC involves the 1,3-dipolar cycloaddition of the azide to the strained alkyne. The high energy of the cyclooctyne's triple bond, a direct consequence of its geometric distortion from the ideal linear geometry, significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed readily at physiological temperatures.[]

Quantitative Reaction Kinetics

The efficiency of a SPAAC reaction is quantified by its second-order rate constant (k). This value is highly dependent on the specific cyclooctyne and azide used, as well as the reaction conditions such as solvent, pH, and temperature.[8][9] The following tables summarize the kinetic data for various commonly used cyclooctynes.

| Cyclooctyne | Azide Partner | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Solvent | Temperature (°C) | Reference(s) |

| Dibenzocyclooctyne (DBCO) | Benzyl Azide | ~0.1 | Various | Room Temp | [1] |

| Bicyclononyne (BCN) | Benzyl Azide | 0.14 | Various | Room Temp | [1] |

| Difluorinated Cyclooctyne (DIFO) | Benzyl Azide | 0.076 | Various | Room Temp | [1] |

| DIBO | Benzyl Azide | 0.17 | Various | Room Temp | [1] |

| SNO-Me₂ | Benzyl Azide | 0.0163 | Not Specified | Not Specified | [10] |

| Alexa488-DIBO | Rho S144azF | 62 ± 12 | Not Specified | Not Specified | [11] |

| [9+1]CPP | Benzyl Azide | 2.2 x 10⁻³ | Deuterated DMSO | 25 | [12] |

| [11+1]CPP | Benzyl Azide | 4.5 x 10⁻⁴ | Deuterated DMSO | 25 | [12] |

| m[9+1]CPP | Benzyl Azide | 9.6 x 10⁻³ | Deuterated DMSO | 25 | [12] |

Table 1: Second-Order Rate Constants for Various Cyclooctynes.

| Buffer | pH | Temperature (°C) | Rate Constant Range with 3-azido-L-alanine (M⁻¹s⁻¹) | Rate Constant Range with 1-azido-1-deoxy-β-D-glucopyranoside (M⁻¹s⁻¹) | Reference(s) |

| PBS | 7 | 25 & 37 | 0.32 - 0.85 | Not Specified | [8][9] |

| HEPES | 7 | 25 & 37 | 0.55 - 1.22 | Not Specified | [8][9] |

| DMEM | Not Specified | 25 & 37 | 0.59 - 0.97 | Not Specified | [8][9] |

| RPMI | Not Specified | 25 & 37 | 0.27 - 0.77 | Not Specified | [8][9] |

Table 2: Influence of Buffer, pH, and Temperature on SPAAC Reaction Rates using sulfo DBCO-amine. [8][9]

Experimental Protocols

General Protocol for SPAAC Ligation of an Azide-Modified Protein with a DBCO-Functionalized Reagent

This protocol provides a general guideline for the SPAAC reaction. Optimal conditions, such as reagent concentrations and incubation times, may need to be determined empirically for specific applications.

Materials:

-

Azide-modified protein in a suitable buffer (e.g., PBS, HEPES)[8][9]

-

DBCO-functionalized reagent (e.g., DBCO-NHS ester for amine labeling, DBCO-maleimide for thiol labeling) dissolved in a compatible organic solvent (e.g., DMSO)[13]

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Quenching reagent (e.g., Tris buffer for NHS ester reactions)[13]

-

Spin desalting column or other purification method[13]

Procedure:

-

Preparation of Reagents:

-

Dissolve the azide-modified protein in the reaction buffer to a final concentration of 1-10 mg/mL.

-

Prepare a stock solution of the DBCO-functionalized reagent in DMSO (e.g., 10 mM).[13]

-

-

Activation of Biomolecule (if necessary):

-

If starting with an unlabeled biomolecule, it must first be functionalized with an azide or a cyclooctyne. This protocol assumes the protein is already azide-modified. For labeling a protein with a DBCO group, an amine-reactive DBCO-NHS ester can be used.[13]

-

To label an antibody with DBCO-NHS ester, mix the antibody with a 20-30 fold molar excess of the DBCO-NHS ester solution. The final DMSO concentration should be around 20%.[13]

-

Incubate at room temperature for 60 minutes.[13]

-

Quench the reaction by adding a small amount of Tris buffer (e.g., 10 µL of 100 mM Tris) and incubate for 15 minutes.[13]

-

Remove unreacted DBCO-NHS ester using a spin desalting column.[13]

-

-

SPAAC Reaction:

-

To the solution of the azide-modified protein, add the DBCO-functionalized reagent to achieve the desired molar ratio (typically a slight excess of the DBCO reagent, e.g., 1.1 to 2 equivalents).[14]

-

Incubate the reaction mixture at a suitable temperature, typically ranging from room temperature to 37°C.[14]

-

The reaction progress can be monitored by techniques such as LC-MS or SDS-PAGE.[14] Reaction times can vary from minutes to several hours.[14]

-

-

Purification:

-

Upon completion, purify the conjugated product to remove any unreacted reagents using methods such as size exclusion chromatography, dialysis, or spin filtration. For in vitro reactions, standard chromatographic techniques like HPLC can be used.[14]

-

Kinetic Analysis of SPAAC using UV-Vis Spectrophotometry

This protocol describes how to determine the second-order rate constant of a SPAAC reaction by monitoring the change in absorbance of a DBCO compound over time.

Materials:

-

Sulfo DBCO-amine or other UV-active cyclooctyne

-

Azide-containing compound

-

Reaction buffer (e.g., PBS, pH 7.2)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare Stock Solutions:

-

Prepare a stock solution of the sulfo DBCO-amine in the reaction buffer.

-

Prepare a stock solution of the azide compound in the same buffer at a concentration at least 10-fold higher than the DBCO-amine to ensure pseudo-first-order kinetics.[1]

-

-

Spectrophotometric Measurement:

-

In a cuvette, add the reaction buffer and the sulfo DBCO-amine to a final concentration where its absorbance at ~310 nm is within the linear range of the spectrophotometer.[13]

-

Record the initial absorbance.

-

Initiate the reaction by adding the azide stock solution to the cuvette and mix quickly.

-

Immediately begin monitoring the decrease in absorbance at ~310 nm over time.

-

-

Data Analysis:

-

Plot the natural logarithm of the DBCO concentration (which is proportional to absorbance) versus time.

-

The slope of the resulting linear graph will be the negative of the pseudo-first-order rate constant (k_obs).

-

The second-order rate constant (k) can be calculated by dividing k_obs by the concentration of the azide in excess.

-

Visualizations

Applications in Research and Drug Development

The biocompatibility and efficiency of SPAAC have led to its widespread adoption in various fields.

-

Biomolecule Labeling and Imaging: SPAAC is extensively used to label proteins, glycans, lipids, and nucleic acids with imaging agents such as fluorophores, enabling the visualization of these molecules in living cells and organisms.[] This has been instrumental in studying dynamic biological processes.

-

Drug Development and Delivery: In pharmaceutical sciences, SPAAC is employed for the synthesis of antibody-drug conjugates (ADCs) and other targeted drug delivery systems.[][3] By attaching a therapeutic agent to a targeting moiety (e.g., an antibody) via a stable triazole linkage, the drug can be selectively delivered to diseased cells, minimizing off-target toxicity.

-

Radiopharmaceutical Development: SPAAC has been utilized in the preparation of radiolabeled tracers for positron emission tomography (PET) imaging.[15] The mild reaction conditions are compatible with sensitive radiolabels, and the rapid kinetics allow for efficient labeling before significant radioactive decay.

-

Materials Science: The robustness and orthogonality of SPAAC make it a valuable tool for the functionalization of polymers and other materials, enabling the creation of novel biomaterials with tailored properties.[3]

Conclusion

Strain-promoted alkyne-azide cycloaddition has revolutionized the field of bioconjugation. Its metal-free nature, rapid kinetics, and high specificity have made it an indispensable tool for researchers, scientists, and drug development professionals. The continued development of new cyclooctynes with improved reactivity and stability will further expand the applications of SPAAC in understanding and manipulating biological systems.

References

- 1. benchchem.com [benchchem.com]

- 3. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]

- 4. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 5. vectorlabs.com [vectorlabs.com]

- 6. Expanding the bioorthogonal chemistry toolbox: innovative synthetic strategies for cyclooctynes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00456J [pubs.rsc.org]

- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 8. researchgate.net [researchgate.net]

- 9. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis of cyclooctyne-sulfamates by the nicholas cyclisation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. broadpharm.com [broadpharm.com]

- 14. benchchem.com [benchchem.com]

- 15. The Growing Impact of Bioorthogonal Click Chemistry on the Development of Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Storage and Stability of DBCO-N-bis(PEG4-NHS ester)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical storage and stability considerations for DBCO-N-bis(PEG4-NHS ester), a heterobifunctional crosslinker essential for advanced bioconjugation, proteomics, and the development of therapeutic modalities such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Understanding the chemical nature of this reagent is paramount to ensuring its optimal performance and the reproducibility of experimental outcomes.

DBCO-N-bis(PEG4-NHS ester) incorporates a dibenzocyclooctyne (DBCO) group for copper-free strain-promoted alkyne-azide cycloaddition (SPAAC), and two N-hydroxysuccinimide (NHS) esters for covalent linkage to primary amines. The dual PEG4 spacers enhance solubility and provide spatial separation between conjugated molecules. The primary stability concern for this molecule is the hydrolysis of the moisture-sensitive NHS ester groups.

Recommended Storage Conditions

To maintain the integrity and reactivity of DBCO-N-bis(PEG4-NHS ester), adherence to strict storage protocols is necessary. Recommendations for both the solid form and solutions in anhydrous solvents are summarized below.

| Form | Storage Temperature | Duration | Key Considerations |

| Solid (Powder) | -20°C | Up to 3 years | Store in a desiccated environment, protected from light, and preferably under an inert atmosphere (e.g., argon or nitrogen)[1][2][3]. Avoid frequent temperature fluctuations. |

| Stock Solution (in anhydrous DMSO or DMF) | -80°C | Up to 1 year | Use anhydrous-grade solvents to prepare stock solutions[1][4]. Aliquot to avoid multiple freeze-thaw cycles and moisture contamination[4][5][6]. |

| -20°C | Up to 1 month | Suitable for short-term storage of stock solutions[1][5]. |

Handling Precautions: The NHS ester moiety is highly susceptible to hydrolysis. To prevent condensation of atmospheric moisture onto the cold product, it is imperative to allow the vial to equilibrate to room temperature before opening[7][8]. After use, purge the vial with an inert gas before sealing.

Stability Profile: The Critical Role of pH

The stability of the NHS ester is intrinsically linked to the pH of the aqueous environment. While the DBCO group is generally stable under physiological conditions, the NHS ester is prone to hydrolysis, a competing reaction to the desired amidation with primary amines.

The rate of NHS ester hydrolysis increases significantly with rising pH. The optimal pH for conjugation with primary amines is a balance between maximizing the nucleophilicity of the deprotonated amine and minimizing the rate of NHS ester hydrolysis, typically falling within the range of pH 7 to 8.5[5][8].

Table 2: Half-life of NHS Esters in Aqueous Solution as a Function of pH

| pH | Temperature (°C) | Approximate Half-life |

| 7.0 | 0 | 4-5 hours |

| 8.0 | Room Temperature | ~3.5 hours |

| 8.5 | Room Temperature | ~3 hours |

| 8.6 | 4 | 10 minutes |